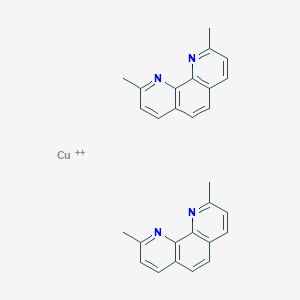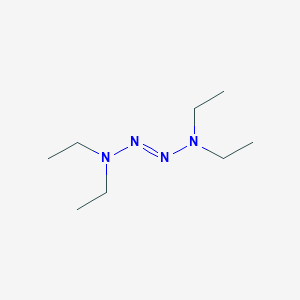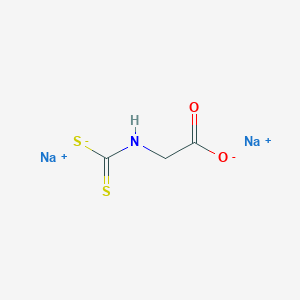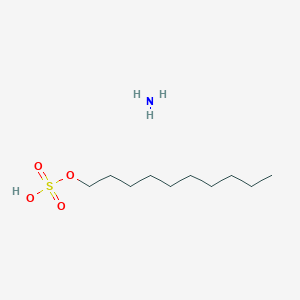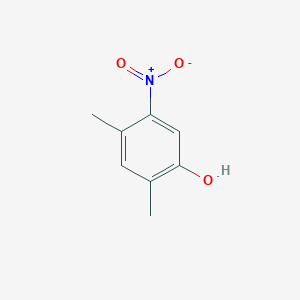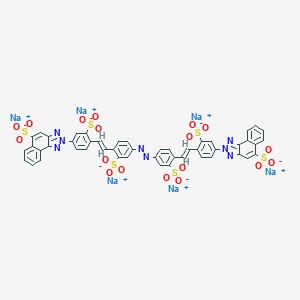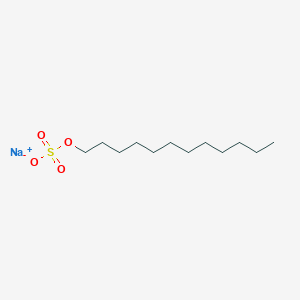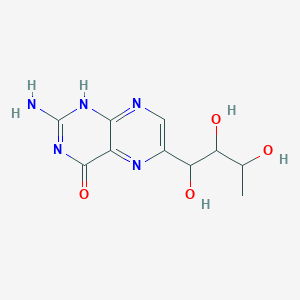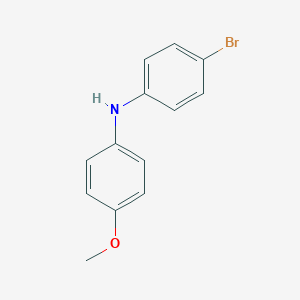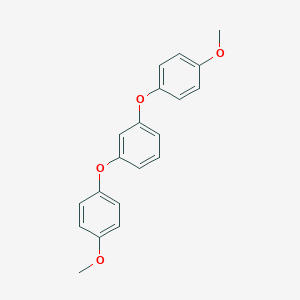
3-(2-溴苯基)丙酸
概述
描述
3-(2-Bromophenyl)propionic acid is an organic compound with the molecular formula C9H9BrO2. It is a white to orange crystalline solid that is soluble in methanol. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
科学研究应用
3-(2-Bromophenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
Target of Action
It’s known that the compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It’s known to be used in the synthesis of other compounds , implying that it may undergo various chemical reactions to interact with its targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.82 and 2.56 , which may influence its distribution within the body.
Result of Action
Given its use in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific context of its use.
生化分析
Biochemical Properties
It is known that propionic acid derivatives can influence various biochemical reactions . For instance, they can affect the metabolism of short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions in the body
Cellular Effects
It is known that propionic acid can cause a significant increase in the proportion of yeast cells in G1 and a significant decrease in the proportion of cells in G2, suggesting that propionic acid causes a cell cycle arrest in yeast
Molecular Mechanism
It is known that propionic acid derivatives can affect the metabolism of short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions in the body
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Bromophenyl)propionic acid can be synthesized through several methods. One common method involves the bromination of phenylpropionic acid. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring .
Industrial Production Methods
In industrial settings, the synthesis of 3-(2-Bromophenyl)propionic acid may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
3-(2-Bromophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding phenylpropionic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylpropionic acid.
Substitution: Formation of various substituted phenylpropionic acids depending on the nucleophile used
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)propionic acid
- 3-(2-Chlorophenyl)propionic acid
- 3-(2-Iodophenyl)propionic acid
- 3-(2-Hydroxyphenyl)propionic acid
Uniqueness
3-(2-Bromophenyl)propionic acid is unique due to its specific bromine substitution at the 2-position of the phenyl ring. This substitution pattern imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds. The presence of the bromine atom also enhances its utility in various chemical reactions, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACQJFIGWNQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311434 | |
| Record name | 3-(2-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-58-9 | |
| Record name | 15115-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Bromophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Bromophenyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective synthesis of (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives?
A: Enantioselective synthesis is crucial in pharmaceutical and fine chemical industries because different enantiomers of a molecule can exhibit distinct biological activities. The development of efficient methods for the synthesis of enantiomerically pure compounds, like the (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives described in the research [], is essential for producing safer and more effective drugs and other biologically active compounds.
Q2: The research mentions using a "modified chiral auxiliary." What is a chiral auxiliary, and why was it modified in this case?
A: A chiral auxiliary is a temporary chiral directing group attached to an achiral molecule to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the chiral auxiliary is removed. [] The researchers modified the standard chiral auxiliary, (S)-2-N-[N’-(2-fluorobenzylprolyl)amino] benzophenone, to potentially improve the enantioselectivity of the reaction or to simplify the synthesis process. Further details on the modifications and their specific effects would require examining the complete research paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
